

# A Technical Guide to TRG-035: A Monoclonal Antibody for Tooth Regrowth

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

TRG-035 is an investigational monoclonal antibody therapy with the potential to revolutionize the treatment of tooth loss. Developed by Toregem BioPharma, a spin-off from Kyoto University, TRG-035 represents a novel approach to dental medicine by stimulating the growth of new teeth. This therapy is currently undergoing clinical trials and has garnered significant attention for its potential to offer a biological solution for tooth regeneration. This technical guide provides a comprehensive overview of the science, preclinical data, and clinical development of TRG-035.

## **Mechanism of Action: Targeting USAG-1**

The therapeutic strategy of TRG-035 centers on the inhibition of the Uterine Sensitization-Associated Gene-1 (USAG-1) protein. USAG-1 is a negative regulator of tooth development. It functions by antagonizing two crucial signaling pathways essential for odontogenesis: Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) signaling.[1] By binding to BMPs and the Wnt co-receptor LRP5/6, USAG-1 effectively suppresses the signaling cascades that drive tooth formation.[2][3]

TRG-035 is a monoclonal antibody designed to specifically neutralize the activity of USAG-1. By binding to USAG-1, TRG-035 prevents its interaction with BMPs, thereby promoting BMP signaling and leading to the development of tooth germs.[2][4] Preclinical studies have shown



that a targeted anti-USAG-1 antibody that primarily interferes with the USAG-1-BMP interaction is effective in inducing tooth regeneration while minimizing potential side effects associated with systemic Wnt pathway modulation.[4]

# Signaling Pathway of USAG-1 in Tooth Development



Click to download full resolution via product page

Caption: USAG-1 inhibits both Wnt and BMP signaling pathways, which are crucial for tooth development.

#### **Mechanism of TRG-035 Action**





Click to download full resolution via product page

Caption: TRG-035 neutralizes USAG-1, allowing BMP signaling to proceed and promote tooth development.

# **Preclinical Development**

TRG-035 has undergone extensive preclinical testing in various animal models, including mice, ferrets, and dogs, to evaluate its safety and efficacy. The foundational research was published



in Science Advances in 2021 by a team led by Dr. Katsu Takahashi.[4]

## **Experimental Protocols**

A summary of the key experimental protocols from the preclinical studies is provided below.

Generation of Anti-USAG-1 Monoclonal Antibodies:

- Immunization: USAG-1 knockout mice were immunized with recombinant mouse USAG-1 protein.
- Hybridoma Production: Spleen cells from immunized mice were fused with myeloma cells to generate hybridomas.
- Screening: Hybridomas were screened for the production of antibodies that specifically bind to USAG-1.
- Antibody Selection: Several candidate monoclonal antibodies were selected based on their binding affinity and neutralizing activity against USAG-1.

#### Animal Models:

- Mouse Models of Congenital Tooth Agenesis: Mice with genetic mutations that mimic human congenital tooth agenesis (e.g., Msx1 knockout, Eda knockout) were used to assess the therapeutic potential of the anti-USAG-1 antibodies.
- Ferret Model: Ferrets were chosen as a non-rodent model due to their diphyodont dentition (having two successive sets of teeth) and dental patterns similar to humans.

#### Administration and Analysis:

- Antibody Administration: A single intraperitoneal or intravenous injection of the anti-USAG-1 antibody was administered to the animal models.
- Phenotypic Analysis: Tooth regeneration was assessed through micro-computed tomography (μCT) imaging and histological analysis of the jaw.



• Safety Evaluation: The general health, body weight, and survival of the animals were monitored to assess any potential adverse effects.

## **Preclinical Data**

The preclinical studies demonstrated the efficacy of anti-USAG-1 antibody therapy in promoting tooth regeneration.

| Animal Model       | Antibody<br>Candidate(s)            | Key Findings                                                                                                                                                                   | Reference |
|--------------------|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Msx1 knockout mice | N/A (genetic knockout<br>of USAG-1) | Double knockout of Msx1 and USAG-1 resulted in the recovery of molar tooth formation.                                                                                          | [4]       |
| Eda knockout mice  | Various anti-USAG-1<br>mAbs         | A single injection of a specific anti-USAG-1 antibody (which primarily blocks the USAG-1-BMP interaction) led to the regeneration of a whole tooth.                            | [4]       |
| Ferrets            | Anti-USAG-1 mAb                     | A single intravenous administration of the anti-USAG-1 antibody resulted in the formation of a supernumerary tooth, demonstrating the potential for third-dentition induction. | [4]       |
| Dogs               | Anti-USAG-1 mAb                     | Successful growth of functional teeth was observed.                                                                                                                            | [5]       |



# **Clinical Development**

Based on the promising preclinical data, Toregem BioPharma has advanced TRG-035 into clinical development.

#### **Phase 1 Clinical Trial**

A Phase 1 clinical trial of TRG-035 is currently underway to evaluate its safety and tolerability in humans.

| Trial Identifier           | NCT number not publicly available                                              |  |
|----------------------------|--------------------------------------------------------------------------------|--|
| Phase                      | 1                                                                              |  |
| Status                     | Ongoing                                                                        |  |
| Primary Objective          | To assess the safety and tolerability of a single intravenous dose of TRG-035. |  |
| Study Population           | 30 healthy adult males (aged 30-64) with at least one missing tooth.           |  |
| Intervention               | A single intravenous infusion of TRG-035.                                      |  |
| Primary Outcome Measures   | Incidence of adverse events.                                                   |  |
| Secondary Outcome Measures | Pharmacokinetic profile of TRG-035.                                            |  |
| Location                   | Kyoto University Hospital, Japan                                               |  |

As of the latest available information, no quantitative data from this ongoing trial has been publicly released.

# **Future Clinical Development**

Following the completion of the Phase 1 trial, Toregem BioPharma plans to initiate subsequent trials in patients with congenital tooth agenesis, including children. The long-term goal is to develop TRG-035 as a treatment for both congenital and acquired tooth loss.

# **Experimental Workflow: From Preclinical to Clinical**





Click to download full resolution via product page

Caption: The development pathway for TRG-035 from initial discovery to potential regulatory approval.

## Conclusion

TRG-035 is a pioneering therapeutic candidate with the potential to fundamentally change the landscape of dental medicine. By targeting the USAG-1 protein, TRG-035 offers a biological approach to tooth regeneration that has shown significant promise in preclinical models. The ongoing Phase 1 clinical trial is a critical step in evaluating the safety and potential of this novel



therapy in humans. The successful development of TRG-035 could provide a much-needed treatment option for individuals with congenital and acquired tooth loss, moving beyond replacement to true regeneration. Further research and clinical data are eagerly awaited by the scientific and medical communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tooth Regeneration Therapy: Regrowing Teeth May Soon Be Possible Today's RDH [todaysrdh.com]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Japan Begins Human Trials for Tooth Regrowth Drug TRG-035 [luminancedentaire.ca]
- To cite this document: BenchChem. [A Technical Guide to TRG-035: A Monoclonal Antibody for Tooth Regrowth]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931021#at-035-as-a-monoclonal-antibody-fortooth-regrowth]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com